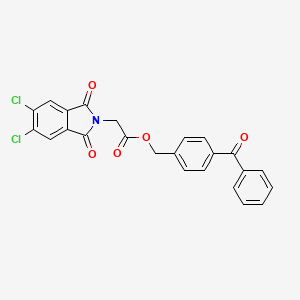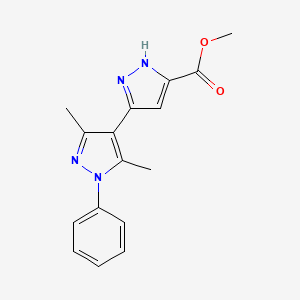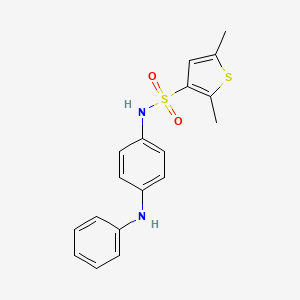![molecular formula C18H14BrN3O B3506371 2-[(4-bromophenyl)amino]-N-phenylnicotinamide](/img/structure/B3506371.png)
2-[(4-bromophenyl)amino]-N-phenylnicotinamide
Vue d'ensemble
Description
2-[(4-bromophenyl)amino]-N-phenylnicotinamide is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is commonly referred to as BPN or BPNH, and it belongs to the class of nicotinamide adenine dinucleotide (NAD+) analogs. BPNH has been found to have various biochemical and physiological effects, which makes it a promising candidate for drug development.
Mécanisme D'action
BPNH acts as a competitive inhibitor of PARP, which is an enzyme involved in DNA repair. PARP is overexpressed in cancer cells, which makes them more sensitive to PARP inhibition. BPNH binds to the catalytic domain of PARP and prevents its activity, leading to the accumulation of DNA damage and ultimately cell death. BPNH also activates the SIRT1 pathway, which is involved in regulating cellular metabolism and stress response.
Biochemical and Physiological Effects
BPNH has been found to have various biochemical and physiological effects, including inhibition of PARP activity, activation of the SIRT1 pathway, and improvement of glucose tolerance and insulin sensitivity. BPNH has also been shown to induce apoptosis in cancer cells and have neuroprotective effects in animal models of neurodegenerative diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of BPNH is its high potency and specificity for PARP inhibition. This makes it a valuable tool for studying the role of PARP in cancer and other diseases. However, one limitation of BPNH is its poor solubility in aqueous solutions, which can affect its bioavailability and efficacy in vivo.
Orientations Futures
There are several future directions for research on BPNH. One area of interest is the development of more potent and selective PARP inhibitors based on the structure of BPNH. Another area of research is the investigation of the SIRT1 pathway and its potential therapeutic applications. Additionally, the effects of BPNH on other cellular pathways and processes should be explored to fully understand its mechanism of action and potential therapeutic applications.
Applications De Recherche Scientifique
BPNH has been extensively studied for its potential therapeutic applications in various diseases, including cancer, neurodegenerative disorders, and metabolic disorders. In cancer research, BPNH has been found to inhibit the activity of poly(ADP-ribose) polymerase (PARP), which is an enzyme involved in DNA repair. This inhibition leads to the accumulation of DNA damage and ultimately induces cancer cell death. BPNH has also been found to have neuroprotective effects in animal models of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. In metabolic disorders, BPNH has been shown to improve glucose tolerance and insulin sensitivity in animal models of type 2 diabetes.
Propriétés
IUPAC Name |
2-(4-bromoanilino)-N-phenylpyridine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14BrN3O/c19-13-8-10-15(11-9-13)21-17-16(7-4-12-20-17)18(23)22-14-5-2-1-3-6-14/h1-12H,(H,20,21)(H,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WMZJQYLPUNXMSW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)C2=C(N=CC=C2)NC3=CC=C(C=C3)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14BrN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-bromoanilino)-N-phenylnicotinamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[2-chloro-4-(hydroxymethyl)-6-methoxyphenoxy]-N-(2-fluorophenyl)acetamide](/img/structure/B3506288.png)
![N~2~-[(3-chloro-4-methoxyphenyl)sulfonyl]-N~1~-(3,4-dimethoxyphenyl)-N~2~-methylglycinamide](/img/structure/B3506291.png)
![7-(2-fluorobenzyl)-8-[(3-fluorobenzyl)thio]-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B3506293.png)
![2-[(4,6-dimethyl-2-pyrimidinyl)thio]-N-(3,4,5-trimethoxyphenyl)acetamide](/img/structure/B3506299.png)
amino]benzamide](/img/structure/B3506306.png)
![N-(4-iodophenyl)-4-[(phenylsulfonyl)amino]benzamide](/img/structure/B3506308.png)
![5-[(2-ethoxy-4-formylphenoxy)methyl]-2-furoic acid](/img/structure/B3506312.png)
![2-[(5-methoxy-1H-benzimidazol-2-yl)thio]-N-(2-phenylimidazo[1,2-a]pyridin-8-yl)acetamide](/img/structure/B3506318.png)



![2,4-dichloro-N-({[4-phenyl-6-(trifluoromethyl)pyrimidin-2-yl]amino}carbonyl)benzamide](/img/structure/B3506355.png)
![2-[(4-chlorophenyl)amino]-N-(4-methoxyphenyl)nicotinamide](/img/structure/B3506377.png)
![5-[(4-benzyl-1-piperidinyl)carbonyl]-2-chloro-N-(4-methylphenyl)benzenesulfonamide](/img/structure/B3506386.png)